molecular formula C24H27BrN4O2S B11219070 N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Cat. No.: B11219070
M. Wt: 515.5 g/mol
InChI Key: ODYRAIPMDRYFLM-UHFFFAOYSA-N
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Description

This compound is a brominated quinazolinone derivative featuring a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety. The bromine atom at position 6 may enhance binding affinity to biological targets through halogen bonding.

Properties

Molecular Formula

C24H27BrN4O2S

Molecular Weight

515.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32)

InChI Key

ODYRAIPMDRYFLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Final Coupling: The final step involves coupling the benzylpiperidine derivative with the quinazolinone intermediate using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the bromine atom, potentially leading to debromination or reduction of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or debrominated products.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Pharmacology: Studied for its effects on the central nervous system, potentially serving as a lead compound for the development of new psychoactive drugs.

    Biochemistry: Used in studies to understand the interaction of quinazolinone derivatives with biological macromolecules like proteins and DNA.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as kinases or proteases, which are crucial for cancer cell survival and proliferation.

    Receptor Binding: The piperidine moiety may interact with neurotransmitter receptors in the central nervous system, affecting neuronal signaling pathways.

    DNA Intercalation: The quinazolinone core can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Target Compound vs. 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS 892287-57-9)
  • Key Differences: Core Structure: The target compound has a 2-sulfanylidene-4-oxo quinazolinone, whereas CAS 892287-57-9 features a 2,4-dioxo quinazolinone. The sulfur atom in the target compound may increase metabolic stability compared to the oxygen analog . Substituent on Amide: The target compound uses a 1-benzylpiperidin-4-yl group, while CAS 892287-57-9 has a 2-methoxybenzyl group. The piperidine ring in the former enhances conformational flexibility and may improve interaction with hydrophobic binding pockets .
Target Compound vs. Benzimidazolone Derivatives ()
  • Example Compounds :
    • 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32)
    • 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43)
  • Key Differences: Core Heterocycle: The target compound’s quinazolinone core differs from the benzimidazolone in derivatives 32 and 43. Quinazolinones generally exhibit stronger π-π stacking interactions due to their aromaticity, which could enhance target binding . Substituent Position: Bromine is at position 6 in the target compound versus position 4 in benzimidazolones. Positional differences may alter steric interactions with enzyme active sites .

Substituent Effects on Pharmacokinetics and Binding

Amide Side Chains
Compound Amide Substituent Impact on Properties
Target Compound 1-benzylpiperidin-4-yl Enhanced lipophilicity and CNS penetration; piperidine may act as a hydrogen bond acceptor .
Compound 32 () Cyclohexyl Increased steric bulk; reduced solubility but improved membrane permeability .
Compound 43 () 4-chlorophenyl Electron-withdrawing chlorine may enhance binding to electron-rich targets .
Halogen Substituents
  • Bromine (Target Compound) : Enhances binding via halogen bonding and hydrophobic interactions.
  • Chlorine (Compound 43) : Smaller size than bromine; may reduce steric hindrance but weaken halogen bonding .

Functional Group Comparisons

  • Sulfanylidene (C=S) vs. Oxo (C=O) :
    • The sulfanylidene group in the target compound offers lower hydrogen-bonding capacity but higher metabolic resistance compared to oxo groups in analogs like CAS 892287-57-9 .
    • This substitution could reduce off-target interactions with serine proteases, which often prefer oxo-containing substrates .

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